![molecular formula C19H13Cl2F3N2O3S B2758389 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 2059511-73-6](/img/structure/B2758389.png)

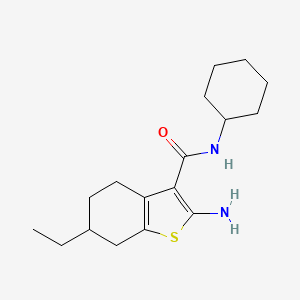

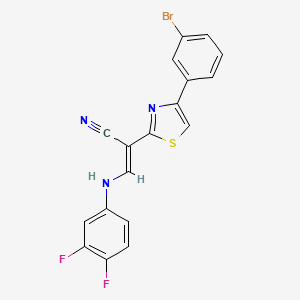

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configuration . It is a proherbicide (by hydrolysis of the methyl ester) for the herbicide haloxyfop-P, the most active enantiomer of the racemic herbicide haloxyfop .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom. It also contains a benzene ring with a sulfonyl chloride group . The presence of these groups can bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Chemical Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including structures similar to 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide, have been extensively studied. For example, the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide demonstrated the influence of base, solvent, temperature, and reaction time on yield, providing insights into optimizing conditions for related compounds (Zhang Peng-yun, 2013).

Molecular Structure Analysis

Research on the molecular structure, including X-ray structural characterization and theoretical analysis, such as Density Functional Theory (DFT) studies, have been applied to sulfonamide compounds. These studies offer deep insights into the molecular geometry, vibrational frequencies, and electronic properties. For instance, the study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided detailed insights into the molecular stability, electronic effects, and potential reactivity paths through NBO and HOMO-LUMO analysis (K. Sarojini et al., 2012).

Reaction Mechanisms and Synthesis Pathways

Understanding the reaction mechanisms and synthesis pathways of sulfonamide derivatives enables the development of novel compounds with specific properties. Studies have explored various synthesis routes, such as the 1,3-dipolar cycloaddition reactions, to produce 4-(trifluoromethyl)pyrrolidines containing different functional groups, offering insights into versatile chemical synthesis methods for sulfonamide-based compounds (Yuriy N. Markitanov et al., 2016).

作用機序

Target of Action

Similar compounds have been found to inhibitacetyl-CoA carboxylase (EC 6.4.1.2) , an enzyme that plays a crucial role in fatty acid metabolism

Biochemical Pathways

The compound likely affects the fatty acid metabolism pathway due to the potential inhibition of acetyl-CoA carboxylase . This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. Inhibition of this enzyme could therefore lead to reduced fatty acid synthesis.

Pharmacokinetics

Similar compounds are known to undergo hydrolysis of the methyl ester to become pharmacologically active

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2O3S/c20-14-3-1-12(2-4-14)10-26-30(27,28)16-7-5-15(6-8-16)29-18-17(21)9-13(11-25-18)19(22,23)24/h1-9,11,26H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDVBISCRHOMNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)

![7-Fluoro-3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2758316.png)

![2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2758320.png)

![2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2758326.png)